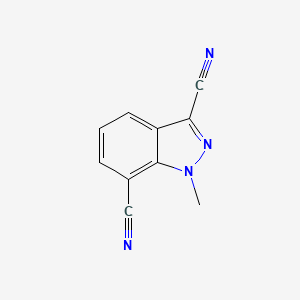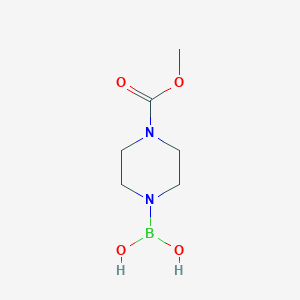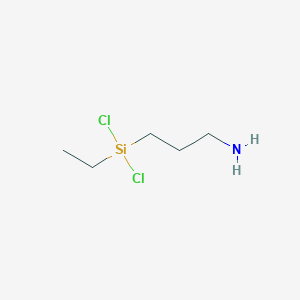
3-(Dichloro(ethyl)silyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloro(ethyl)silyl)propan-1-amine is an organosilicon compound with the molecular formula C5H13Cl2NSi It is characterized by the presence of a silicon atom bonded to an ethyl group and two chlorine atoms, along with a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloro(ethyl)silyl)propan-1-amine typically involves the reaction of 3-aminopropylsilane with ethyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-aminopropylsilane+ethyl chloridechlorinating agentthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloro(ethyl)silyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of alkoxy or thio derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of silane derivatives with various functional groups.
Scientific Research Applications
3-(Dichloro(ethyl)silyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Dichloro(ethyl)silyl)propan-1-amine involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Chloro(ethyl)silyl)propan-1-amine: Similar structure but with one chlorine atom.
3-(Dichloro(methyl)silyl)propan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
3-(Dichloro(phenyl)silyl)propan-1-amine: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
3-(Dichloro(ethyl)silyl)propan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chlorine atoms and an ethyl group on the silicon atom allows for selective modifications and diverse applications in various fields.
Properties
CAS No. |
93917-77-2 |
|---|---|
Molecular Formula |
C5H13Cl2NSi |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
3-[dichloro(ethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H13Cl2NSi/c1-2-9(6,7)5-3-4-8/h2-5,8H2,1H3 |
InChI Key |
NEESUDGGMYDIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCN)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





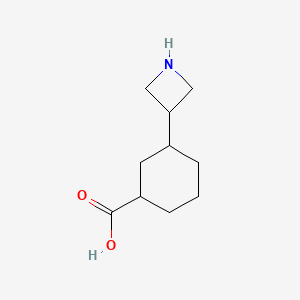
![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
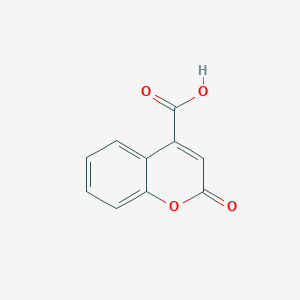
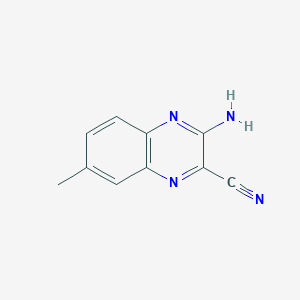

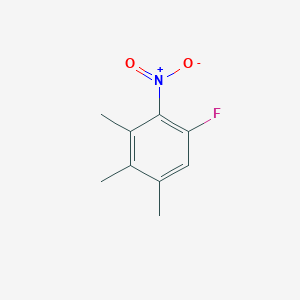
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

